Cas no 1427396-13-1 (2-(3-chloro-5-fluorophenoxy)ethan-1-amine)

2-(3-Chloro-5-fluorophenoxy)ethan-1-amine is a fluorinated and chlorinated phenoxyethylamine derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the chloro and fluoro substituents on the aromatic ring, enhance its reactivity and binding affinity, making it a valuable intermediate in the synthesis of biologically active compounds. The ethanamine linker provides flexibility for further functionalization, enabling diverse derivatization pathways. This compound exhibits stability under standard conditions and is compatible with a range of synthetic transformations. Its unique substitution pattern may contribute to selective interactions in target systems, supporting its use in the development of novel therapeutic or crop protection agents.
2-(3-chloro-5-fluorophenoxy)ethan-1-amine structure
1427396-13-1 structure
Product name:2-(3-chloro-5-fluorophenoxy)ethan-1-amine
CAS No:1427396-13-1
MF:C8H9ClFNO
Molecular Weight:189.614564657211
CID:6311766
PubChem ID:83697637

2-(3-chloro-5-fluorophenoxy)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-(3-chloro-5-fluorophenoxy)ethan-1-amine
    • A1-35849
    • 1427396-13-1
    • EN300-1967080
    • インチ: 1S/C8H9ClFNO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,1-2,11H2
    • InChIKey: KDEOBZCFFODZCS-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC(=C1)OCCN)F

計算された属性

  • 精确分子量: 189.0356698g/mol
  • 同位素质量: 189.0356698g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 136
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • XLogP3: 1.7

2-(3-chloro-5-fluorophenoxy)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1967080-0.25g
2-(3-chloro-5-fluorophenoxy)ethan-1-amine
1427396-13-1
0.25g
$513.0 2023-09-16
Enamine
EN300-1967080-2.5g
2-(3-chloro-5-fluorophenoxy)ethan-1-amine
1427396-13-1
2.5g
$1089.0 2023-09-16
Enamine
EN300-1967080-0.1g
2-(3-chloro-5-fluorophenoxy)ethan-1-amine
1427396-13-1
0.1g
$490.0 2023-09-16
Enamine
EN300-1967080-5.0g
2-(3-chloro-5-fluorophenoxy)ethan-1-amine
1427396-13-1
5g
$2858.0 2023-05-25
Enamine
EN300-1967080-10g
2-(3-chloro-5-fluorophenoxy)ethan-1-amine
1427396-13-1
10g
$2393.0 2023-09-16
Enamine
EN300-1967080-0.05g
2-(3-chloro-5-fluorophenoxy)ethan-1-amine
1427396-13-1
0.05g
$468.0 2023-09-16
Enamine
EN300-1967080-10.0g
2-(3-chloro-5-fluorophenoxy)ethan-1-amine
1427396-13-1
10g
$4236.0 2023-05-25
Enamine
EN300-1967080-5g
2-(3-chloro-5-fluorophenoxy)ethan-1-amine
1427396-13-1
5g
$1614.0 2023-09-16
Enamine
EN300-1967080-1.0g
2-(3-chloro-5-fluorophenoxy)ethan-1-amine
1427396-13-1
1g
$986.0 2023-05-25
Enamine
EN300-1967080-0.5g
2-(3-chloro-5-fluorophenoxy)ethan-1-amine
1427396-13-1
0.5g
$535.0 2023-09-16

2-(3-chloro-5-fluorophenoxy)ethan-1-amine 関連文献

2-(3-chloro-5-fluorophenoxy)ethan-1-amineに関する追加情報

2-(3-Chloro-5-Fluorophenoxy)ethan-1-Amine: A Comprehensive Overview

2-(3-Chloro-5-fluorophenoxy)ethan-1-amine (CAS No. 1427396-13-1) is a versatile organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound, often referred to as CB004, has garnered attention due to its unique chemical properties and potential for further functionalization. Recent studies have highlighted its role in the development of novel bioactive molecules, making it a focal point in contemporary research.

The structure of 2-(3-chloro-5-fluorophenoxy)ethan-1-amine is characterized by a phenoxy group substituted with chlorine and fluorine atoms at the 3rd and 5th positions, respectively. This substitution pattern imparts electronic and steric effects that influence the compound's reactivity and biological activity. The ethanamine moiety further enhances its versatility, enabling the formation of amide bonds—a critical feature in drug design for improving pharmacokinetic properties.

Recent advancements in synthetic chemistry have led to more efficient methods for synthesizing CB004. Traditionally, the compound was prepared via nucleophilic aromatic substitution, but modern approaches now utilize microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only improve yield but also reduce reaction times, aligning with the principles of green chemistry.

In terms of applications, CB004 has shown promise in the development of kinase inhibitors and other enzyme-targeted therapies. Its ability to modulate protein-protein interactions makes it a valuable tool in precision medicine. Additionally, research into its use as a building block for agrochemicals has revealed potential as a fungicide or herbicide component, contributing to sustainable agricultural practices.

From a toxicological perspective, studies on CB004 have demonstrated moderate acute toxicity, with specific effects observed on liver and kidney function in experimental models. These findings underscore the importance of thorough safety assessments before its widespread use in therapeutic or agricultural contexts.

Looking ahead, ongoing research is exploring the potential of CB004 as a precursor for advanced materials such as polyamides and polyurethanes. Its ability to form stable covalent bonds under mild conditions makes it an attractive candidate for polymer synthesis.

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